Clobenzepam
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1159-93-9 |
|---|---|
Molecular Formula |
C17H18ClN3O |
Molecular Weight |
315.8 g/mol |
IUPAC Name |
2-chloro-5-[2-(dimethylamino)ethyl]-11H-benzo[b][1,4]benzodiazepin-6-one |
InChI |
InChI=1S/C17H18ClN3O/c1-20(2)9-10-21-16-8-7-12(18)11-15(16)19-14-6-4-3-5-13(14)17(21)22/h3-8,11,19H,9-10H2,1-2H3 |
InChI Key |
IDWVKNARDDZONS-UHFFFAOYSA-N |
SMILES |
CN(C)CCN1C2=C(C=C(C=C2)Cl)NC3=CC=CC=C3C1=O |
Canonical SMILES |
CN(C)CCN1C2=C(C=C(C=C2)Cl)NC3=CC=CC=C3C1=O |
melting_point |
165.5 °C |
Other CAS No. |
1159-93-9 |
Origin of Product |
United States |
Chemical Synthesis and Analog Design in Clobenzepam Research
Synthetic Pathways and Methodologies for Clobenzepam and Analogs
The synthesis of this compound and its analogs involves multi-step organic reactions designed to construct the core dibenzodiazepine framework and introduce specific substituents.
Key Starting Materials and Intermediates in this compound Synthesis
The construction of the dibenzodiazepine skeleton, the central structural feature of this compound, often begins with readily available chemical precursors. A common strategy involves the use of substituted 2-aminobenzophenones. wikipedia.org For instance, 2-amino-5-chlorobenzophenone (B30270) serves as a key starting material for various benzodiazepines, highlighting the utility of this class of intermediates. wikipedia.org
Another established pathway utilizes isatoic anhydrides (2H-3,1-Benzoxazine-2,4(1H)-dione) and 2-aminobenzoic acids (anthranilic acids) as primary building blocks. wikipedia.orgnih.gov The reaction between these components can be controlled to form the central diazepine (B8756704) ring. For example, a three-step method has been developed using variously substituted isatoic anhydrides and 2-aminobenzoic acids to produce dibenzo[b,f] wikipedia.orgmassbank.eudiazocine-6,12(5H,11H)diones, a related heterocyclic scaffold. nih.gov
Key intermediates in these synthetic routes often include compounds where the diazepine ring is formed through a cyclization reaction. Following the creation of the core ring structure, further modifications, such as the introduction of the N-(2-dimethylaminoethyl) side chain characteristic of this compound, are carried out. nih.govfishersci.ca
Optimization Strategies for Yield and Purity in Benzodiazepine (B76468) Synthesis
Achieving high yield and purity is a critical goal in the synthesis of pharmacologically active compounds like benzodiazepines. Several strategies are employed to optimize these outcomes.
Reaction Conditions: The choice of solvents and catalysts plays a significant role. Solvents such as toluene, xylene, chloroform, and N,N-dimethylformamide (DMF) are often used. conicet.gov.ar For certain cyclization reactions, the use of a Lewis acid can be beneficial. conicet.gov.ar Temperature control is also crucial, with many reactions being conducted under reflux conditions to ensure completion. nih.gov
Purification Techniques: After the initial synthesis, the crude product undergoes rigorous purification. Common methods include:
Recrystallization: This technique is used to purify solid compounds by dissolving the crude product in a suitable solvent and allowing the desired compound to crystallize out, leaving impurities in the solution.
Column Chromatography: This is a powerful separation technique used to isolate the desired compound from a mixture based on its differential adsorption to a stationary phase. nih.gov
Salt Formation: Converting the final compound into a salt, such as a hydrochloride salt, can significantly aid in purification. The salt often has different solubility properties than the free base, allowing it to be precipitated from a solution while impurities remain dissolved. This method can yield products with high purity.
Process Control: Optimizing the molar ratios of reactants and intermediates is essential for maximizing yield and minimizing side-product formation. For polycondensation reactions, controlling the reaction time and temperature is key to obtaining the desired product. conicet.gov.ar In reduction steps, agents like sodium dithionite (B78146) are used under controlled pH conditions to selectively reduce specific functional groups, such as a nitro group to an amine. nih.gov
Structure-Activity Relationships (SAR) in this compound and Related Benzodiazepines
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule like this compound relates to its biological activity. By making systematic modifications to the molecule, researchers can identify which parts of the structure are essential for its interaction with biological targets.
Influence of Substituents on Receptor Binding Affinity and Functional Activity
The biological effects of benzodiazepines are primarily mediated through their interaction with the GABA-A receptor, a ligand-gated ion channel in the central nervous system. nih.gov The affinity and selectivity of a benzodiazepine for different subtypes of this receptor are heavily influenced by the substituents on its core structure.
Ring A (Benzene Ring):
Position 7: The presence of an electronegative substituent, such as the chlorine atom in this compound or the nitro group in clonazepam, at the 7-position is a critical determinant of activity. nih.govmims.com This feature is known to significantly increase the anxiolytic functional activity. mims.com A hydrophilic group at this position is also considered favorable for binding. iiab.me
Positions 6, 8, and 9: Conversely, placing electronegative groups at positions 6, 8, or 9 tends to decrease the functional anxiolytic activity. mims.com
Ring B (Diazepine Ring):
Position 1: Substitution on the nitrogen atom at position 1 is generally not tolerated for certain activities, with the amide moiety [N(1)H-C(2)(=O)] being identified as a key pharmacophoric unit for some biological effects. wikipedia.org
Position 2: A proton-accepting group, typically a carbonyl oxygen, at the 2-position is considered necessary for binding to the receptor.
Position 3: The introduction of a 3-hydroxy group can lead to faster excretion.
Ring C (Phenyl Ring):
The 5-phenyl ring itself is not always essential for binding to the benzodiazepine receptor. mims.com
Substitutions on this phenyl ring can have varied effects. For example, substitution at the para (4') position tends to decrease agonist activity. mims.com The presence of halogenated groups at the ortho position of the phenyl ring is thought to enhance activity at the GABA-A receptor.
Even subtle structural changes can lead to significant variations in binding profiles and pharmacological effects, highlighting the complex nature of benzodiazepine SAR.
Design Principles for Novel this compound Analogs
The insights gained from SAR studies provide a rational basis for the design of novel this compound analogs with potentially improved properties. This field includes the development of so-called "designer benzodiazepines," which are structural variations of known compounds. guidetopharmacology.org
Key design principles include:
Bioisosteric Replacement: This principle involves substituting one part of the molecule with a chemical group that has similar physical or chemical properties (a bioisostere), with the goal of enhancing activity or modifying properties. For example, replacing the benzodiazepine core with a thio-benzodiazepine has been explored. thegoodscentscompany.com
Introduction of Fused Rings: Annelating (fusing) a triazole or imidazole (B134444) ring to the benzodiazepine structure is a common strategy. This has led to the development of potent triazolobenzodiazepines like triazolam and clonazolam. nih.govwikipedia.org These modifications can significantly alter the pharmacological profile.
Targeting Receptor Subtypes: A major goal in modern benzodiazepine design is to create compounds that selectively bind to specific GABA-A receptor subtypes. This selectivity could potentially separate the desired therapeutic effects from unwanted side effects. The electrostatic potential near a ligand's terminal substituent has been found to correlate with its binding selectivity.
Modifying Key Substituents: Based on SAR, maintaining an electron-withdrawing group at position 7 is a crucial design element. mims.com Further modifications could involve altering the substituent at the N-1 position or on the 5-phenyl ring to fine-tune the compound's properties. The creation of prodrugs, such as cloniprazepam (B2868347) (a prodrug of clonazepam), is another strategy to improve pharmacokinetic properties. wikipedia.org
Preclinical Pharmacological Investigations of Clobenzepam
Molecular and Cellular Mechanisms of Action of Clobenzepam
Subunit Selectivity and Ligand Binding Characteristics of this compound at GABA-A Receptors
The GABA-A receptor is a heteropentameric complex typically composed of two α, two β, and one γ subunit. nih.govnih.gov The specific isoforms of these subunits determine the pharmacological properties of the receptor. The benzodiazepine (B76468) binding site is located at the interface between the α and γ subunits. pharmgkb.orgnih.gov
The affinity of a benzodiazepine for different α-subunit-containing receptors is a key determinant of its pharmacological profile. nih.gov For instance, the α1 subunit is primarily associated with sedative effects, while the α2 and α3 subunits are linked to anxiolytic actions. nih.govresearchgate.net Although specific subunit selectivity data for this compound is not extensively detailed in the provided results, it is known that the 1,5-benzodiazepine clobazam, a related compound, shows a greater selectivity for α2 subunits over α1 subunits compared to 1,4-benzodiazepines. researchgate.net This suggests that this compound may also exhibit a degree of subunit selectivity, which could influence its specific clinical effects.
Studies on clobazam and its active metabolite, N-desmethylclobazam, at various human GABA-A receptor subtypes expressed in Xenopus laevis oocytes revealed that these 1,5-benzodiazepines potentiated GABA-evoked responses at α1β2γ2S, α2β2γ2S, α3β2γ2S, and α5β2γ2S receptors in a concentration-dependent manner. plos.org They were, however, significantly less potent at α6β2δ receptors. plos.org Such detailed characterizations of this compound's binding affinities and functional modulation at different GABA-A receptor subunit combinations are crucial for a comprehensive understanding of its pharmacological profile.
Effects on Neuronal Excitability and Inhibitory Neurotransmission
By positively modulating GABA-A receptors, this compound enhances inhibitory neurotransmission throughout the CNS. The increased influx of chloride ions through the GABA-A receptor channel hyperpolarizes neurons, thereby decreasing their excitability. benzoinfo.comwikipedia.org This stabilization of neuronal membranes makes them less responsive to excitatory stimuli. benzoinfo.com
The consequence of this enhanced inhibition is a reduction in the firing rate of neurons in various brain regions. This mechanism is central to the therapeutic effects of benzodiazepines. For example, in conditions characterized by excessive neuronal firing, such as epilepsy, the enhanced GABAergic inhibition helps to control seizures. patsnap.com Similarly, the calming effect on neuronal activity in brain circuits involved in fear and anxiety contributes to its anxiolytic properties. patsnap.com
Neuropharmacological Profiles in Animal Models
Modulation of Neurotransmitter Systems (e.g., GABAergic, Serotonergic)
The primary neuropharmacological effect of this compound in animal models is the enhancement of the GABAergic system. nih.gov This is a direct consequence of its action as a positive allosteric modulator of GABA-A receptors. This enhanced GABAergic activity leads to a dampening of neuronal activity in various brain circuits.
In addition to its well-established effects on the GABAergic system, some benzodiazepines, like clonazepam, have also been shown to influence other neurotransmitter systems, such as the serotonergic system. nih.gov For instance, clonazepam acts as a serotonin (B10506) agonist. nih.gov Research on the flavonoid chrysin, which exhibits anxiolytic properties, indicates that it affects multiple neurotransmitter systems including the GABAergic, serotonergic, noradrenergic, and dopaminergic systems in brain regions like the prefrontal cortex, amygdala, and hippocampus. japsonline.com While direct evidence for this compound's effects on the serotonergic system is not explicitly detailed in the provided results, the actions of related compounds suggest this as a potential area for further investigation.
Brain Region-Specific Effects of this compound in Preclinical Studies
Preclinical studies investigating the effects of benzodiazepines have revealed region-specific actions within the brain. For example, neonatal administration of clonazepam in rats led to long-lasting changes in both GABA-A and GABA-B receptor binding in various brain structures. mdpi.com Specifically, GABA-A receptor binding was increased in nearly all brain structures 48 hours after treatment cessation, while benzodiazepine-binding was decreased in many brain regions associated with emotion, anxiety, and cognition two months later. mdpi.com
Furthermore, early exposure to clonazepam was found to modulate glutamatergic receptors in a region- and time-dependent manner. frontiersin.org These findings highlight that the effects of benzodiazepines are not uniform across the brain and can lead to complex, long-term neuroadaptations in specific neural circuits. The high concentration of GABA-A receptors in the cortex and limbic system makes these areas particularly sensitive to the effects of benzodiazepines. nih.gov The specific effects of this compound on different brain regions would likely be influenced by the distribution and density of GABA-A receptor subtypes for which it has the highest affinity.
In Vitro Pharmacological Assays and Target Engagement Studies
In vitro studies are fundamental to characterizing the interaction of a compound with its biological targets. For this compound, a compound belonging to the dibenzodiazepine class, these investigations are centered on its effects at the GABA-A receptor. ontosight.aiwiktionary.orgresearchgate.net
Receptor binding assays are employed to determine the affinity of a ligand for a specific receptor. These assays quantify the binding constant (Ki), with a lower value indicating a higher affinity. This compound is known to act on the central nervous system by binding to GABA-A receptors. ontosight.ai It is suggested to function as a positive allosteric modulator of these receptors. However, specific preclinical data from receptor binding assays detailing the Ki values of this compound for various GABA-A receptor subtypes are not extensively available in the public domain. While the general mechanism involves binding to the benzodiazepine site on the GABA-A receptor, quantitative affinity data from dedicated preclinical studies on this compound are not specified in the reviewed literature. nih.gov
Functional assays measure the biological effect of a compound following its binding to a receptor. For a positive allosteric modulator like this compound, these assays would quantify the enhancement of the GABA-induced chloride ion flux. benzoinfo.com This potentiation is typically characterized by the half-maximal effective concentration (EC50) and the maximum potentiation effect (Imax). This compound is understood to enhance the activity of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, which leads to its anxiolytic, anticonvulsant, and muscle relaxant properties. Despite this established mechanism for benzodiazepines, specific preclinical data from functional assays providing EC50 and Imax values for this compound's potentiation of GABA-A receptors in non-human species are not detailed in the available scientific literature.
Receptor Binding Assays
Enzyme Interactions and Metabolic Pathways in Non-Human Species
The study of a drug's metabolism is crucial for understanding its pharmacokinetics. This involves identifying the enzymes responsible for its biotransformation and the resulting metabolites.
The liver is the primary site of metabolism for many xenobiotics, with the Cytochrome P450 (CYP) superfamily of enzymes playing a central role. nih.gov For many benzodiazepines, enzymes such as CYP3A4 and other CYP isozymes are known to be involved in their metabolism. nih.goviiab.me For instance, the metabolism of the related 1,4-benzodiazepine, clonazepam, has been shown in rabbits to involve the P450 2B subfamily. nih.gov However, specific preclinical studies identifying which cytochrome P450 isozymes are responsible for the hepatic metabolism of this compound in non-human species have not been reported in the reviewed literature.
The identification of metabolites is essential for a complete understanding of a drug's disposition and potential for active or toxic byproducts. The metabolism of related benzodiazepines like clobazam and meclonazepam (B1676132) in animal models and humans leads to metabolites such as N-desmethylclobazam, amino-meclonazepam, and acetamido-meclonazepam. nih.govnih.gov These findings in related compounds highlight common metabolic pathways such as dealkylation, hydroxylation, and reduction of nitro groups. nih.gov Nevertheless, specific preclinical investigations identifying the metabolites of this compound in non-human species are not described in the available scientific literature.
Insufficient Preclinical Data Available for this compound
Following a comprehensive search for scientific literature on the chemical compound “this compound,” it has been determined that there is insufficient publicly available data to construct a detailed article focusing on its preclinical efficacy in animal models of anxiety and seizure disorders as requested.
The investigation into this compound revealed conflicting classifications and a significant lack of specific, citable research data required to address the core outline provided. While some sources, primarily chemical suppliers, categorize this compound as a dibenzodiazepine with potential anxiolytic and anticonvulsant effects, other scientific and reference databases classify it as an antihistamine and anticholinergic. wikipedia.orgwikidoc.org
Crucially, the search did not yield specific preclinical studies that have evaluated this compound in established behavioral paradigms for anxiety, such as the elevated plus maze or the open field test. Similarly, no detailed research findings were found regarding its anticonvulsant properties in chemically- or electroshock-induced convulsion models, or in genetic animal models of epilepsy. Comparative efficacy studies between this compound and other benzodiazepines in these specific models also appear to be absent from the available literature.
Due to this absence of specific, scientifically validated preclinical data for this compound within the requested frameworks, generating a thorough, informative, and scientifically accurate article that adheres to the provided outline is not possible at this time.
Compound Identification
Preclinical Efficacy and Pharmacodynamic Studies in Animal Models
Muscle Relaxant Effects in Preclinical Models
Clobenzepam is a dibenzodiazepine that is recognized for its anxiolytic, anticonvulsant, and muscle relaxant properties. Its mechanism of action as a positive allosteric modulator of GABA-A receptors is central to these effects. By enhancing the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), this compound promotes inhibitory neurotransmission in the central nervous system, which leads to skeletal muscle relaxation. wikipedia.org
The evaluation of muscle relaxant effects in preclinical animal models is a critical step in characterizing the pharmacological profile of compounds like this compound. Standard behavioral tests in rodents, such as mice and rats, are employed to quantify the degree of muscle relaxation and motor coordination impairment.
Commonly used preclinical models to assess muscle relaxant properties include:
Rotarod Test: This test is widely used to assess motor coordination and balance. slideshare.netijbcp.com Animals are placed on a rotating rod, and the latency to fall is recorded. A decrease in the time an animal can stay on the rod indicates impaired motor coordination, which can be a result of muscle relaxation or sedation. slideshare.net For example, studies with the benzodiazepine (B76468) diazepam have demonstrated a significant decrease in the time mice could remain on the rotating rod, indicating its muscle-relaxing properties. slideshare.netijbcp.com
Traction Test: This test is considered particularly suitable for estimating muscle relaxation. In this procedure, an animal's forepaws are placed on a small wire or rod, and the ability to hold on or pull itself up is observed. A drug-induced inability to perform this task is indicative of muscle weakness or relaxation. Studies have shown that central depressants like diazepam cause significant inhibition in the traction performance of mice.
While specific quantitative data from rotarod or traction tests for this compound are not widely published in recent literature, its classification as a benzodiazepine implies that it would produce dose-dependent effects in these standard preclinical models, similar to other drugs in its class like diazepam and clonazepam. wikipedia.orgmerckvetmanual.com
Table 1: Preclinical Tests for Muscle Relaxant Effects
| Test | Animal Model | Measured Parameter | Interpretation of Effect |
|---|---|---|---|
| Rotarod Test | Mouse, Rat | Latency to fall from the rotating rod | A decreased latency suggests impaired motor coordination and/or muscle relaxation. |
| Traction Test | Mouse | Ability to hold onto a wire/rod with forepaws | Failure to hold on or pull up indicates muscle relaxation. |
Other Pharmacodynamic Effects in Animal Studies (e.g., sleep time prolongation, analgesia)
Beyond muscle relaxation, the pharmacodynamic profile of benzodiazepines includes sedative-hypnotic and, in some cases, analgesic effects. These are typically investigated in animal models to understand the full spectrum of a compound's central nervous system activity.
Sleep Time Prolongation
A common method to evaluate the sedative-hypnotic potential of a substance is to measure its ability to prolong sleep induced by a central nervous system depressant, such as a barbiturate. wikipedia.org The hexobarbital- or pentobarbital-induced sleeping time test is a standard model used for this purpose in rodents. vt.edunih.govnih.gov In this assay, the test compound is administered prior to a sleep-inducing dose of the barbiturate. An increase in the duration of the loss of the righting reflex (i.e., "sleep time") compared to control animals suggests a sedative or hypnotic effect, or interference with the metabolism of the barbiturate. nih.gov
For instance, preclinical studies on the related 1,5-benzodiazepine clobazam showed that it prolonged sleep time induced by hexobarbital, thiopental, and alcohol in mice, confirming its sedative-hypnotic properties. fda.gov Given its mechanism of action on GABA-A receptors, this compound would be expected to produce similar effects in this preclinical model.
Analgesic Effects
While benzodiazepines are not primarily used as analgesics, some have demonstrated anti-hyperalgesic or analgesic properties in preclinical pain models. fda.gov These models are designed to simulate different types of pain, including acute thermal pain and inflammatory pain.
Standard models for assessing analgesia in rodents include:
Hot Plate Test: This model assesses the response to a thermal pain stimulus. The animal is placed on a heated surface, and the time until it shows a response (e.g., licking its paws or jumping) is measured. jcdr.netnih.gov An increase in this latency period suggests an analgesic effect. dovepress.com
Tail-Flick Test: In this test, a beam of radiant heat is focused on the animal's tail, and the time taken for the animal to "flick" its tail away from the heat source is recorded. nih.gov Like the hot plate test, a longer reaction time indicates analgesia. dovepress.comresearchgate.net
Writhing Test: This model uses a chemical irritant, such as acetic acid, injected into the abdominal cavity to induce a visceral inflammatory pain response characterized by "writhes" (stretching and constriction of the abdomen). A reduction in the number of writhes following drug administration points to an analgesic effect. fda.gov
Preclinical evaluations of clobazam have shown analgesic effects in the acetic acid- and phenylquinone-induced writhing tests in mice, suggesting that compounds of this class can modulate pain responses. fda.gov
Methodological Considerations in Preclinical Animal Model Development for this compound Research
The design and interpretation of preclinical animal studies for a compound like this compound require careful methodological considerations to ensure the validity and translatability of the findings.
A primary consideration is the selection of appropriate animal models. Most neuropharmacological research, including for benzodiazepines, is conducted in rodents (mice and rats) due to their well-characterized genetics and behavior, as well as ethical and practical considerations. nih.gov However, factors such as the specific strain of the animal can influence behavioral and metabolic responses, potentially affecting outcomes in tests like barbiturate-induced sleeping time. nih.gov
The choice of behavioral assay is crucial and must be appropriate for the effect being measured. For assessing muscle relaxation and motor impairment, the rotarod and traction tests are standard. However, it is important to distinguish between sedation and muscle relaxation. A drug may cause an animal to fall off the rotarod due to sedation rather than a specific muscle-relaxant effect. Therefore, results from these tests are often considered in conjunction with other assays, such as tests of general locomotor activity. The beam walking assay has been suggested as a more sensitive alternative to the rotarod for detecting motor coordination deficits from benzodiazepines. nih.gov
For analgesic testing, different models evaluate different pain pathways. The hot-plate and tail-flick tests measure responses to acute thermal stimuli, which involve spinal and supraspinal pathways. jcdr.net In contrast, the formalin or acetic acid writhing tests model more persistent inflammatory or visceral pain. fda.govnih.gov The choice of model should align with the hypothesized mechanism of action and potential clinical application.
Finally, ensuring the internal and external validity of studies is paramount. This involves implementing measures such as randomization of animals to treatment groups, blinded assessment of outcomes to prevent observer bias, and the use of appropriate statistical analyses, including power calculations to determine adequate sample sizes. Adherence to these principles is critical for generating reliable preclinical data on the efficacy of this compound.
Pharmacokinetic Investigations of Clobenzepam in Animal Models
Absorption and Distribution in Preclinical Species
Specific studies detailing the absorption and distribution of clobenzepam in common preclinical species such as rats, dogs, or monkeys are not described in currently available scientific literature. Methodological suggestions for future research propose the use of Sprague-Dawley rats and Beagle dogs for in vivo pharmacokinetic studies. However, published data from such studies, including parameters like bioavailability, peak plasma concentrations (Cmax), time to reach peak concentration (Tmax), and tissue distribution patterns, remain to be elucidated.
Biotransformation and Excretion Pathways in Animal Models
The metabolic fate of this compound in animal models is another area with a significant lack of published research. The specific enzymatic pathways responsible for its biotransformation, the chemical structures of its metabolites, and the primary routes of excretion (renal vs. fecal) have not been characterized in preclinical species. For other benzodiazepines, hepatic metabolism involving cytochrome P450 (CYP) enzymes is a major route of biotransformation, leading to the formation of various metabolites that are subsequently conjugated and excreted. However, it is unknown if this compound follows a similar pathway in animals.
In Vivo Pharmacokinetic Profiles in Various Animal Species
A comprehensive in vivo pharmacokinetic profile of this compound, including key parameters like elimination half-life, clearance, and volume of distribution, has not been established in any animal species according to publicly accessible data. While some research has explored its pharmacodynamic effects, such as anxiolytic and anticonvulsant properties in animal models, the corresponding pharmacokinetic data that would provide a crucial link between dose, exposure, and response is missing.
Theoretical Therapeutic Projections and Future Research Directions
Mechanistic Basis for Potential Therapeutic Applications (Derived from Preclinical Findings)
Clobenzepam, a compound belonging to the thienobenzodiazepine class, demonstrates a pharmacological profile in preclinical models that suggests potential therapeutic utility, primarily through its interaction with the central nervous system. The core mechanism of action for this compound is its function as a positive allosteric modulator of the GABA-A receptor. By binding to a site on this receptor complex, distinct from the binding site of the endogenous neurotransmitter gamma-aminobutyric acid (GABA), this compound enhances the receptor's response to GABA. This potentiation of GABAergic neurotransmission increases the influx of chloride ions into neurons, leading to hyperpolarization and a reduction in neuronal excitability. This mechanism is the foundation for the anxiolytic, anticonvulsant, and muscle relaxant effects observed in preclinical studies.
Exploration of Novel this compound Analogs with Modified Pharmacological Profiles
The thieno[2,3-b] buffalo.edunih.govbenzodiazepine (B76468) scaffold of this compound has served as a template for medicinal chemists to design and synthesize novel analogs. The objective of this research is to create compounds with modified pharmacological profiles, such as improved potency, greater receptor subtype selectivity, or a more favorable side-effect profile. nih.govnih.gov Research into this chemical class is driven by the aim to develop molecules with superior therapeutic attributes compared to existing agents. nih.govnih.gov
The synthesis of various 4-piperazinyl-10H-thieno[2,3-b] buffalo.edunih.govbenzodiazepines has been a significant area of exploration. capes.gov.brnih.gov These efforts have shown that chemical substitutions at different positions on the thienobenzodiazepine core can substantially influence the compound's activity. For example, modifying substituents on the piperazine (B1678402) ring or the main tricyclic system can alter the compound's interaction with various central nervous system receptors, leading to potent neuroleptic activity. buffalo.educapes.gov.br Some analogs have been specifically designed to modulate activity at dopamine (B1211576) and serotonin (B10506) receptors, shifting their profile towards antipsychotic applications, as seen with olanzapine (B1677200). pnas.orgtandfonline.com The goal of such structural modifications is to fine-tune the pharmacodynamic and pharmacokinetic properties to achieve a desired therapeutic effect while minimizing unwanted actions. nih.gov
The following table summarizes representative structural modifications within the broader thienobenzodiazepine class and their preclinical implications:
| Structural Modification | Investigated Pharmacological Profile | Potential Therapeutic Application |
| Substitution on the piperazine ring of 4-piperazinyl-10H-thieno[2,3-b] buffalo.edunih.govbenzodiazepines capes.gov.br | Modulation of conditioned avoidance response (CAR) and catalepsy in rats capes.gov.br | Neuroleptic |
| Introduction of various substituents on the thienobenzodiazepine core nih.govnih.gov | Enhanced GABA-A receptor modulation; altered receptor affinity and efficacy nih.govnih.gov | Anxiolytic, Anticonvulsant |
| Modifications to the olanzapine backbone to reduce H1 receptor affinity pnas.org | Retained 5-HT2A/D2 receptor binding ratio with lower H1 affinity pnas.org | Atypical Antipsychotic |
Development of Advanced Preclinical Models for Deeper Mechanistic Understanding
Future research into this compound and its analogs will rely on the use of advanced preclinical models to gain a more profound understanding of their mechanisms of action. These models are crucial for dissecting the specific interactions between the compounds and their molecular targets.
In Vitro Models: A key technique involves the use of recombinant GABA-A receptors expressed in cell lines like HEK-293. acs.org This allows researchers to create receptors with specific subunit compositions (e.g., α1β2γ2, α2β3γ2, etc.) and test how compounds interact with each subtype. nih.govacs.org Such assays are vital for determining the binding affinity and functional modulation at different α-subunits (α1, α2, α3, α5), which are known to mediate different effects (e.g., sedation via α1, anxiolysis via α2/α3). nih.govpnas.org Electrophysiological techniques, such as two-electrode voltage clamp recordings on oocytes or patch-clamp on cultured neurons expressing these receptors, provide detailed functional data. acs.orginnovareacademics.in
Comparative Research with Related Benzodiazepine Derivatives
To better understand the therapeutic potential of this compound, it is essential to compare its pharmacological profile with that of other related benzodiazepine derivatives. These comparisons can highlight unique properties and potential advantages.
Comparison with 1,4-Benzodiazepines: this compound is a 1,5-benzodiazepine, a structural class that includes clobazam. This differs from the more common 1,4-benzodiazepines, such as diazepam. researchgate.netresearchgate.net The unique chemical structure of 1,5-benzodiazepines is reported to result in a broader spectrum of antiepileptic activity, including an ability to inhibit seizure spread and increase the seizure threshold more effectively than 1,4-benzodiazepines. tga.gov.autga.gov.au Preclinical studies comparing clobazam with diazepam have suggested that 1,5-benzodiazepines may have a better separation between their anxiolytic doses and doses that cause motor impairment. nih.govnih.gov However, not all studies confirm a superior profile, with some research indicating that the relative potency and effects are highly dependent on the specific preclinical model and measures used. capes.gov.br Chemically, 1,4- and 1,5-benzodiazepines differ in their basicity, lipophilicity, and the location of chemically reactive centers. researchgate.net
Comparison with Other Thienobenzodiazepines: The thienobenzodiazepine class is diverse. While this compound's primary target appears to be the GABA-A receptor, other members of this class, like the atypical antipsychotic olanzapine, are characterized as multi-receptor-targeted agents. nih.goveurekaselect.com Olanzapine interacts with a wide array of receptors, including dopamine (D1-D5), serotonin (5-HT2A/2C, 5-HT3, 5-HT6), histamine (B1213489) (H1), and muscarinic (M1-M5) receptors, in addition to any GABAergic effects. nih.goveurekaselect.com This broad receptor profile is responsible for its efficacy in treating psychosis and distinguishes it significantly from classical benzodiazepines, whose actions are largely confined to GABA-A receptor modulation. nih.gov The replacement of a benzene (B151609) ring with a thiophene (B33073) ring is the defining structural feature that gives rise to the unique pharmacology of the thienobenzodiazepine class. ontosight.ai
Q & A
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound’s anxiolytic rodent models?
- Methodological Answer : Apply nonlinear regression models (e.g., four-parameter logistic curves) to calculate ED50 values. Use ANOVA with post-hoc Tukey tests to compare treatment groups against controls. Account for potential confounders like locomotor activity by integrating open-field test data as covariates .
Q. How should literature reviews on this compound prioritize studies to identify research gaps?
- Methodological Answer : Systematically screen PubMed/EMBASE using keywords (e.g., "this compound AND pharmacokinetics") and filter by study type (in vitro, in vivo, clinical). Use tools like PRISMA flow diagrams to document inclusion/exclusion criteria. Prioritize peer-reviewed studies with robust experimental designs (e.g., controlled trials, dose-ranging studies) over preclinical exploratory work .
Advanced Research Questions
Q. What strategies resolve discrepancies in this compound’s reported pharmacokinetic half-life across species?
- Methodological Answer : Conduct interspecies allometric scaling using plasma concentration-time data from rodents, canines, and primates. Adjust for metabolic rate differences via body surface area normalization. Validate predictions with PBPK modeling (e.g., GastroPlus) incorporating CYP3A4/5 hepatic metabolism parameters. Compare results to human microdosing trials if available .
Q. How can in vitro-in vivo extrapolation (IVIVE) improve this compound’s hepatotoxicity risk assessment?
- Methodological Answer : Combine hepatic spheroid models (3D cultures) with transcriptomic profiling (RNA-seq) to identify toxicity pathways (e.g., oxidative stress, mitochondrial dysfunction). Corrogate findings with preclinical serum ALT/AST levels and histopathology data. Use Bayesian statistics to quantify uncertainty in human risk predictions .
Q. What experimental designs address this compound’s paradoxical effects on neurogenesis in depression models?
- Methodological Answer : Employ longitudinal BrdU/NeuN immunohistochemistry in hippocampal dentate gyrus across chronic stress (e.g., CMS) and acute administration paradigms. Control for confounding variables (e.g., stress-induced corticosterone) via adrenalectomy models. Use multivariate regression to disentangle anxiolytic vs. neurogenic effects .
Methodological & Contradiction Analysis
Q. How should researchers optimize this compound’s experimental protocols to minimize batch-to-batch variability in behavioral assays?
- Methodological Answer : Standardize housing conditions (light/dark cycles, diet) and randomize animals across treatment groups. Use blinded scoring for behavioral endpoints (e.g., elevated plus maze). Pre-test compound solubility in vehicle (e.g., 0.5% methylcellulose) via HPLC-UV and adjust sonication protocols accordingly .
Q. What criteria determine whether conflicting this compound metabolite data arise from analytical vs. biological variability?
- Methodological Answer : Reanalyze stored samples using orthogonal methods (LC-MS/MS vs. immunoassay). Perform power analysis to confirm sample size adequacy. Compare intersubject CV% in human trials vs. intra-laboratory QC results. If biological variability dominates, stratify analyses by covariates (e.g., CYP2C19 genotype) .
Ethical & Reporting Standards
Q. How can researchers balance mechanistic depth with translational relevance in this compound study designs?
- Methodological Answer : Align preclinical endpoints (e.g., receptor occupancy) with clinically validated biomarkers (e.g., fMRI amygdala reactivity). Use the ARRIVE 2.0 guidelines for animal reporting and CONSORT for early-phase trials. Prioritize open-access data deposition (e.g., ChEMBL) to enable meta-analyses .
Q. What ethical frameworks apply when using this compound in comorbid neuropsychiatric populations?
- Methodological Answer : Adhere to WMA Declaration of Helsinki principles for vulnerable populations. Establish DSMB oversight for trials involving patients with dementia or substance use disorders. Use adaptive designs (e.g., Bayesian response-adaptive randomization) to minimize exposure to ineffective doses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
